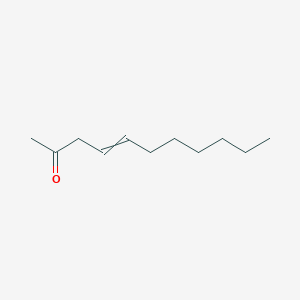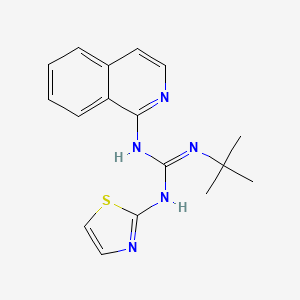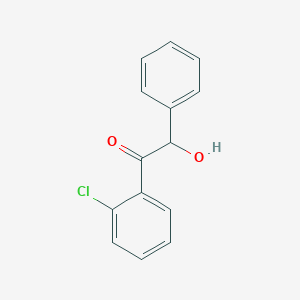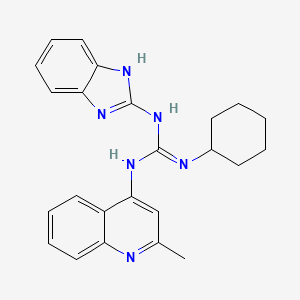![molecular formula C6H14S2Si B14463554 Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane CAS No. 71756-43-9](/img/structure/B14463554.png)
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane is an organosilicon compound with the molecular formula C6H14SSi This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a vinyl group substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable vinyl sulfide precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the vinyl sulfide, followed by the addition of trimethylsilyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The silicon-methyl bonds can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Halogenated silanes.
Scientific Research Applications
Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex structures. The vinyl group allows for further functionalization, making this compound versatile in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the vinyl and methylsulfanyl groups.
Vinyltrimethylsilane: Contains a vinyl group but does not have the methylsulfanyl substitution.
Trimethylsilyl chloride: A precursor in the synthesis of Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane.
Uniqueness
This compound is unique due to the presence of both the vinyl and methylsulfanyl groups, which provide additional reactivity and functionality compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications.
Properties
CAS No. |
71756-43-9 |
|---|---|
Molecular Formula |
C6H14S2Si |
Molecular Weight |
178.4 g/mol |
IUPAC Name |
trimethyl(1-methylsulfanylethenylsulfanyl)silane |
InChI |
InChI=1S/C6H14S2Si/c1-6(7-2)8-9(3,4)5/h1H2,2-5H3 |
InChI Key |
BVCBXUMCPJUGMD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SC(=C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




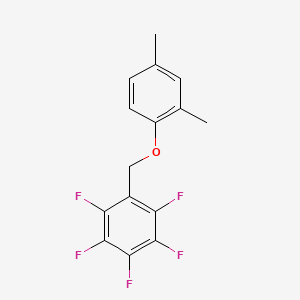

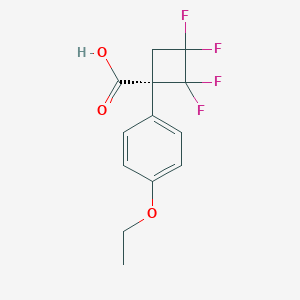
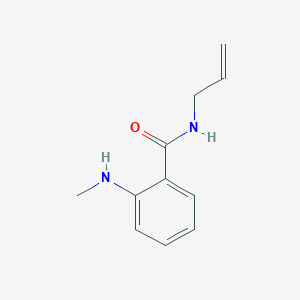
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)

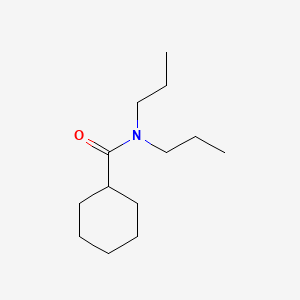
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
